2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a quinolin-2-one group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and dyes . The molecule also contains an ethylphenyl group, a type of alkylphenol , and a p-tolyl group, which is a type of tolyl group .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the quinolin-2-one group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The alkylphenol and tolyl groups might participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antimalarial Activity
Research has shown that compounds with a quinoline core, similar to the chemical structure , possess significant antimalarial activity. These compounds demonstrate excellent activity against resistant strains of parasites and have shown promise in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).
Anticancer Activity
Quinoline derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. Some newly synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities. These compounds arrested cancer cells in specific stages of the cell cycle and induced apoptosis, suggesting their potential as anticancer agents (Fang et al., 2016).
Synthesis of EGFR Kinase Inhibitors
Compounds with the quinoline motif have been utilized as key intermediates in the synthesis of selective inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2) protein tyrosine kinases. These inhibitors are crucial for the treatment of various cancers, showcasing the importance of quinoline derivatives in medicinal chemistry (Jiang et al., 2011).
Antibiotic and Antimicrobial Agents
Studies on tetrahydroquinoline derivatives revealed their potential as antibiotics against bacteria and fungi. Novel natural products derived from Janibacter limosus, including a tetrahydroquinoline derivative named helquinoline, showed significant biological activity, underlining the role of such compounds in developing new antimicrobial agents (Asolkar et al., 2004).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound might also interact with various cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to indole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives, which share structural similarities with our compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it might exhibit a range of biological activities, potentially leading to various cellular responses .
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-7-12-23(13-8-20)29-17-22-15-21-9-14-25(34-3)16-26(21)31(28(22)33)18-27(32)30-24-10-5-19(2)6-11-24/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJATNHHMQWXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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